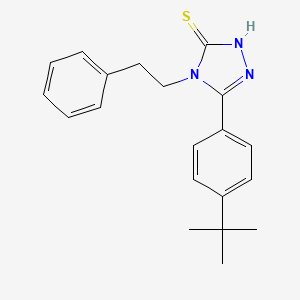

![molecular formula C15H10N2O3S2 B5716542 5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716542.png)

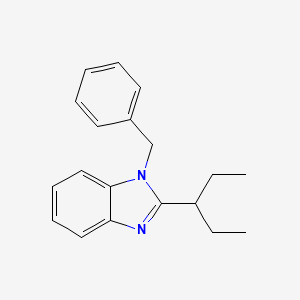

5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with a furyl group (a furan ring attached via an alkene linkage), a phenylthio group (a phenyl ring attached via a sulfur atom), and a methylene group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring provides a planar, aromatic core, while the furyl and phenylthio groups would add additional complexity and potential sites for reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present .Aplicaciones Científicas De Investigación

Biomedical Research: Anti-PLK4 Antibody Production

CBMicro_043198 has been utilized in the production of anti-PLK4 antibodies. These antibodies are significant in the study of cancer biology, as PLK4 is a protein kinase implicated in the regulation of cell division and has been identified as a potential target for cancer therapy .

Neuroscience: Neurocognitive Disorder Treatment

The compound has shown promise in neuroscience, particularly in ameliorating surgery-induced neurocognitive disorders. It appears to restore the expression of crucial neurotrophic factors like NGF and BDNF, which are essential for neuronal survival and cognitive function .

Micro(bio)robotics: Design and Applications

In the field of micro(bio)robotics, CBMicro_043198’s derivatives could be used in the design and fabrication of microbiorobots. These applications extend to biomedical and environmental engineering, where such robots can perform tasks at a microscopic scale .

Chemical Synthesis: Intermediate for Heterocyclic Compounds

The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse molecules with potential applications in pharmaceuticals and materials science .

Molecular Modeling: Quantum Chemical Computations

BIM-0043182.P001 is used in molecular modeling and quantum chemical computations. High-quality images and structure datafiles based on these computations are essential for scientific research and development, as well as for preparing professional reports and presentations .

Chemical Industry: Substance Identification

In the chemical industry, the compound is used for substance identification due to its unique structure. It serves as a reference point for confirming the identity of complex chemical substances .

Mecanismo De Acción

Target of Action

CBMicro_043198, also known as BIM-0043182.P001, is a potent inhibitor of the enzymes caspase-1 and caspase-4 . Caspases are an evolutionary conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response .

Mode of Action

CBMicro_043198 acts by covalent modification of the catalytic cysteine residue in the active site of caspase-1 . Through its inhibitory activity, it has been demonstrated that CBMicro_043198 reduces the production of IL-1β and IL-18 in models of inflammatory disease both in vitro and in vivo . It has also been reported that this inhibitor blocks pyroptosis .

Biochemical Pathways

The inhibition of caspase-1 and caspase-4 by CBMicro_043198 affects the inflammatory response and apoptosis pathways. Caspases play essential roles in modulating different biological processes including apoptosis and inflammation . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Pharmacokinetics

It is known that the pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions .

Result of Action

The inhibition of caspase-1 and caspase-4 by CBMicro_043198 leads to a reduction in the production of IL-1β and IL-18, key cytokines involved in the inflammatory response . This can potentially alleviate symptoms in diseases where inflammation plays a key role.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S2/c18-13-11(14(19)17-15(21)16-13)8-9-6-7-12(20-9)22-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASFVLVHAXPEOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

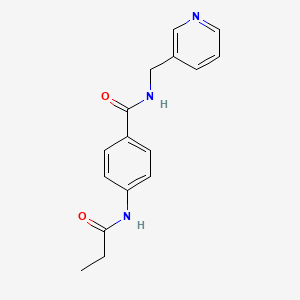

![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)

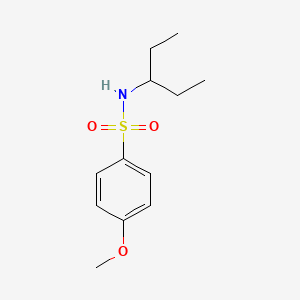

![4-chloro-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5716483.png)

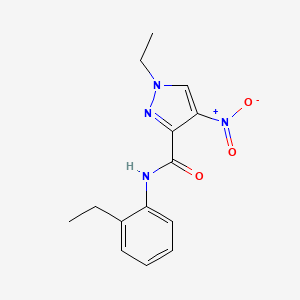

![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)

![ethyl 5-(acetyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5716516.png)

![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5716550.png)